
LUBAZODONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lubazodone, also known by its developmental code names YM-992 and YM-35995, is an experimental antidepressant. It was under development by Yamanouchi for the treatment of major depressive disorder in the late 1990s and early 2000s but was never marketed . This compound acts as a serotonin reuptake inhibitor and 5-HT2A receptor antagonist, making it a serotonin antagonist and reuptake inhibitor (SARI) .
Vorbereitungsmethoden
The synthesis of Lubazodone involves several steps, starting with the preparation of the key intermediate, (7-fluoro-2,3-dihydro-1H-inden-4-yl)oxymethyl chloride. This intermediate is then reacted with morpholine under specific conditions to yield this compound . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Analyse Chemischer Reaktionen
Lubazodone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols can replace the fluorine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Lubazodone has been studied primarily for its potential use in treating major depressive disorder and obsessive-compulsive disorder . Its unique mechanism of action as a serotonin reuptake inhibitor and 5-HT2A receptor antagonist makes it a valuable compound for research in neuropharmacology. Additionally, its structural similarity to other antidepressants like trazodone and nefazodone allows for comparative studies to understand the nuances of serotonin modulation .
Wirkmechanismus
Lubazodone exerts its effects by inhibiting the reuptake of serotonin and antagonizing the 5-HT2A receptor . This dual action increases the availability of serotonin in the synaptic cleft and modulates serotonin receptor activity, which is believed to contribute to its antidepressant effects. The molecular targets involved include the serotonin transporter (SERT) and the 5-HT2A receptor .
Vergleich Mit ähnlichen Verbindungen
Lubazodone is structurally related to trazodone and nefazodone but differs in its pharmacological profile. It is a stronger serotonin reuptake inhibitor and a weaker 5-HT2A receptor antagonist compared to trazodone and nefazodone . This balanced action as a SARI makes this compound unique among its peers. Similar compounds include:
Trazodone: Primarily a 5-HT2A receptor antagonist with moderate serotonin reuptake inhibition.
Nefazodone: Similar to trazodone but with a different side effect profile.
Vilazodone: A serotonin reuptake inhibitor and partial agonist at the 5-HT1A receptor.
This compound’s unique balance of serotonin reuptake inhibition and 5-HT2A receptor antagonism offers a distinct approach to treating depression, potentially with fewer side effects compared to other antidepressants.
Eigenschaften
CAS-Nummer |
161178-21-8 |
|---|---|
Molekularformel |
C14H18FNO2 |
Molekulargewicht |
251.299 |
Synonyme |
LUBAZODONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


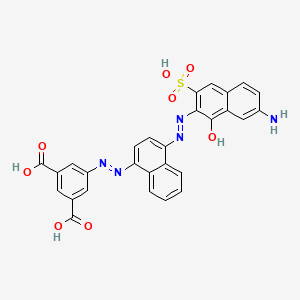
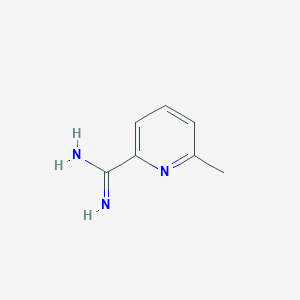
![N-[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]acetamide](/img/structure/B1142920.png)
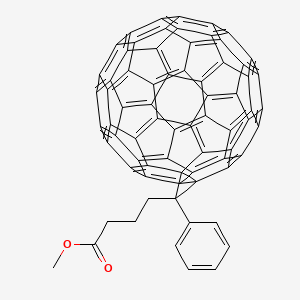
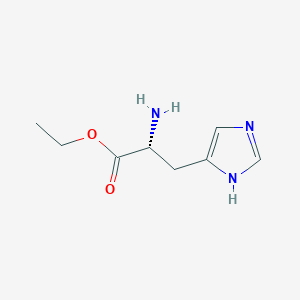
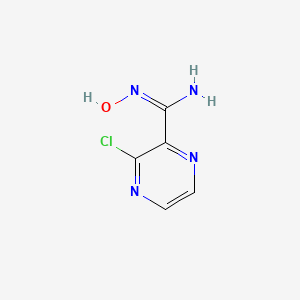
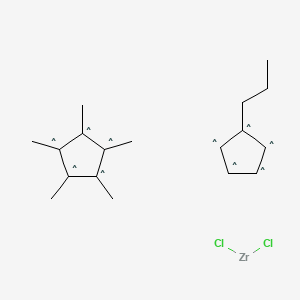
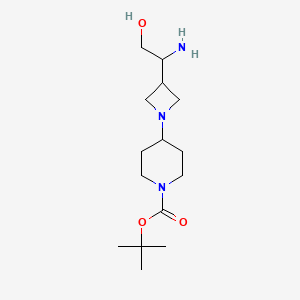
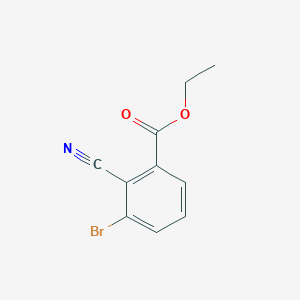
![4-Methyl-2-(3-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142936.png)
